molecular formula C13H15NO4S B2531714 Methyl 4-(cyclopentylthio)-3-nitrobenzoate CAS No. 899374-30-2

Methyl 4-(cyclopentylthio)-3-nitrobenzoate

Cat. No.: B2531714
CAS No.: 899374-30-2
M. Wt: 281.33
InChI Key: AFIRPIUXGBESKU-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopentylthio)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by a nitro group (-NO2) and a cyclopentylthio group (-SC5H9) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopentylthio)-3-nitrobenzoate typically involves the esterification of 4-(cyclopentylthio)-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-(cyclopentylthio)-3-nitrobenzoic acid+methanolsulfuric acidMethyl 4-(cyclopentylthio)-3-nitrobenzoate+water\text{4-(cyclopentylthio)-3-nitrobenzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-(cyclopentylthio)-3-nitrobenzoic acid+methanolsulfuric acid​Methyl 4-(cyclopentylthio)-3-nitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopentylthio)-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: Methyl 4-(cyclopentylamino)-3-nitrobenzoate.

    Substitution: Methyl 4-(cyclopentylthio)-3-aminobenzoate.

    Oxidation: Methyl 4-(cyclopentylsulfoxide)-3-nitrobenzoate or Methyl 4-(cyclopentylsulfone)-3-nitrobenzoate.

Scientific Research Applications

Methyl 4-(cyclopentylthio)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopentylthio)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopentylthio group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(cyclopentylthio)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-(cyclopentylsulfoxide)-3-nitrobenzoate: Similar structure but with a sulfoxide group instead of a thioether group.

    Methyl 4-(cyclopentylsulfone)-3-nitrobenzoate: Similar structure but with a sulfone group instead of a thioether group.

Uniqueness

Methyl 4-(cyclopentylthio)-3-nitrobenzoate is unique due to the presence of both a nitro group and a cyclopentylthio group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-cyclopentylsulfanyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-18-13(15)9-6-7-12(11(8-9)14(16)17)19-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIRPIUXGBESKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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